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Executive Summary
Inavolisib (formerly GDC-0077) is a potent, orally bioavailable, and highly selective small-

molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3][4] It is

distinguished by its dual mechanism of action: not only does it competitively inhibit the ATP-

binding site of PI3Kα, but it also uniquely promotes the degradation of the mutated p110α

catalytic subunit, the protein encoded by the PIK3CA gene.[5][6][7][8] This leads to a sustained

and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver

of cell growth, proliferation, and survival in many cancers.[8][9][10] Approved by the FDA in

October 2024 under the brand name Itovebi, inavolisib is indicated for the treatment of

patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or

metastatic breast cancer, in combination with palbociclib and fulvestrant.[6][7][11] Its high

selectivity for mutant PI3Kα over wild-type and other PI3K isoforms is designed to widen the

therapeutic window and minimize toxicities often associated with pan-PI3K inhibitors.[12][13]

[14]

Chemical Identity and Physicochemical Properties
Inavolisib is a synthetic organic compound belonging to the benzoxazepin-oxazolidinone

class.[13] Its chemical structure and key identifiers are detailed below.
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(Image Source: PubChem CID 124173720)

Table 1: Chemical Identifiers for Inavolisib
Identifier Value Reference(s)

IUPAC Name

(2S)-2-[[2-[(4S)-4-

(difluoromethyl)-2-oxo-1,3-

oxazolidin-3-yl]-5,6-

dihydroimidazo[1,2-d][11]

[15]benzoxazepin-9-

yl]amino]propanamide

[5][11]

CAS Number 2060571-02-8 [1][5]

Molecular Formula C₁₈H₁₉F₂N₅O₄ [11][15][16]

SMILES

C--INVALID-LINK--

NC1=CC2=C(C=C1)C3=NC(=

CN3CCO2)N4--INVALID-LINK-

-C(F)F

[1][5]

InChIKey
SGEUNORSOZVTOL-

CABZTGNLSA-N
[5][17]
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Table 2: Physicochemical and Pharmacokinetic
Properties

Property Value Reference(s)

Molecular Weight 407.37 g/mol [1][15]

Appearance

White to off-white, greyish

pink, greyish orange, or

greyish yellow powder

[15]

Solubility

pH-dependent aqueous

solubility (greatest at low pH).

Soluble in DMSO (81-240

mg/mL).

[2][4][15]

Oral Bioavailability 76% [6][12]

Tmax (Time to Peak) ~3 hours [12]

Plasma Protein Binding 37% [5][6]

Volume of Distribution (Vd) 155 L [6][12]

Elimination Half-Life 15 hours [6][12]

Clearance 8.8 L/h [6][12]

Metabolism

Primarily via hydrolysis;

minimal metabolism by CYP3A

enzymes.

[6]

Excretion

49% in urine (40%

unchanged), 48% in feces

(11% unchanged)

[6][12]

Mechanism of Action and Signaling Pathway
Inavolisib's primary target is the p110α catalytic subunit of PI3Kα, a crucial enzyme in the

PI3K/AKT/mTOR signaling cascade.[8][9] In cancers with activating PIK3CA mutations, this

pathway becomes constitutively active, driving uncontrolled cell proliferation and survival.[18]
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Inavolisib exerts its function through a novel, dual mechanism:

ATP-Competitive Inhibition: It binds to the ATP pocket of PI3Kα, preventing the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-

3,4,5-trisphosphate (PIP3).[1][2][4] This action blocks the recruitment and activation of

downstream effectors like AKT.[8]

Mutant-Selective Degradation: Uniquely, inavolisib selectively binds to the mutant p110α

protein complex, triggering its proteasome-mediated degradation.[5][6][7] This removes the

oncogenic driver protein, leading to a more durable inhibition of the pathway and preventing

the feedback reactivation often seen with other PI3K inhibitors.[5][6]

This dual action results in the inhibition of cell proliferation and the induction of apoptosis in

PIK3CA-mutated cancer cells.[12]
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Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory mechanism of

inavolisib.

Pharmacodynamics and In-Vitro Efficacy
Inavolisib is highly potent against PI3Kα, with nanomolar to sub-nanomolar activity. Its

selectivity is a key feature, showing over 300-fold greater inhibition of the alpha isoform

compared to the beta, delta, and gamma isoforms, which is anticipated to reduce off-target

toxicities like gastrointestinal issues.[4][12][13]

Table 3: In-Vitro Activity of Inavolisib
Target / Cell Line Assay Type Value Reference(s)

PI3Kα
Kinase Inhibition

Assay
IC₅₀: 0.038 nM [1][2][3][4][19]

PI3Kβ
Kinase Inhibition

Assay

>300-fold less potent

than α
[4][14]

PI3Kδ
Kinase Inhibition

Assay

>300-fold less potent

than α
[4][14]

PI3Kγ
Kinase Inhibition

Assay

>300-fold less potent

than α
[4][14]

HCC1954 (Breast

Cancer)

Cell Proliferation

Assay
EC₅₀: 60 nM [1][2]

MCF7 (Breast

Cancer)

Cell Proliferation

Assay
EC₅₀: 30 nM [1][2]

Experimental Protocols
The characterization of inavolisib involves standard biochemical and cell-based assays to

determine its potency, selectivity, and cellular effects.

Kinase Inhibition Assay (Biochemical Potency)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target

kinase.
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Objective: To determine the IC₅₀ value of inavolisib against PI3Kα.

Methodology (Representative):

Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection

reagent (e.g., ADP-Glo™).

Procedure:

A serial dilution of inavolisib is prepared in DMSO and added to microplate wells.

Recombinant PI3Kα enzyme is added to the wells and incubated with the compound.

The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.

The reaction is allowed to proceed for a defined period at room temperature.

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity)

is quantified using a luminescence-based detection reagent.

Data Analysis: Luminescence signals are plotted against the logarithm of inavolisib
concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀

value.
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Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell Proliferation Assay (Cellular Potency)
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This assay measures the effect of a compound on the proliferation or viability of cancer cell

lines.

Objective: To determine the EC₅₀ value of inavolisib in PIK3CA-mutant cancer cells (e.g.,

MCF7, HCC1954).

Methodology (Representative):

Reagents: Cancer cell lines, cell culture medium, and a viability detection reagent (e.g.,

CellTiter-Glo®).

Procedure:

Cells are seeded into 96-well plates and allowed to adhere overnight.

The culture medium is replaced with fresh medium containing serial dilutions of

inavolisib.

Cells are incubated with the compound for a specified period (e.g., 4 days).[1]

A viability reagent (which measures intracellular ATP levels) is added to each well.

Luminescence is measured using a plate reader.

Data Analysis: The luminescence signal, which is proportional to the number of viable cells,

is normalized to untreated controls and plotted against the logarithm of inavolisib
concentration to determine the EC₅₀ value.
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Caption: Workflow for a cell-based proliferation/viability assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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